Enzymatic Recognition: Deacetylvindoline Exhibits High-Affinity Substrate Kinetics for DAT Unlike Vindoline
Deacetylvindoline is the specific substrate for deacetylvindoline O-acetyltransferase (DAT), the enzyme that catalyzes the final step in vindoline biosynthesis. Kinetic characterization reveals a high-affinity interaction, with reported Michaelis-Menten constant (Km) values ranging from 0.7 μM to 1.3 μM for deacetylvindoline [1][2]. In contrast, vindoline, the acetylated product, does not serve as a substrate for the forward reaction of DAT; it only participates in the reverse hydrolysis reaction under specific conditions [1]. This substrate specificity is critical, as DAT exhibits high selectivity and does not efficiently acetylate other structurally similar vinca alkaloids [3].
| Evidence Dimension | Enzyme Substrate Affinity (Km) for DAT Forward Reaction |
|---|---|
| Target Compound Data | Km = 0.7 - 1.3 μM |
| Comparator Or Baseline | Vindoline: Not a substrate for forward acetylation; serves only in reverse hydrolysis |
| Quantified Difference | Deacetylvindoline is a high-affinity substrate (Km 0.7-1.3 μM); Vindoline is not a substrate. |
| Conditions | Acetyl-CoA: deacetylvindoline O-acetyltransferase (DAT) assay using purified enzyme from Catharanthus roseus leaves; pH 8.0-9.0; presence of dithiothreitol |
Why This Matters
Researchers studying the terminal step of vindoline biosynthesis or engineering the pathway must use deacetylvindoline to accurately measure DAT activity; vindoline cannot substitute and will yield false-negative or irrelevant data.
- [1] De Luca, V., Balsevich, J., & Kurz, W. G. W. (1985). Acetyl Coenzyme A: Deacetylvindoline O-Acetyltransferase, A Novel Enzyme from Catharanthus. Journal of Plant Physiology, 121(5), 417-428. View Source
- [2] Power, J. B., Kurz, W. G. W., & De Luca, V. (1990). Purification and characterization of acetylcoenzyme A: Deacetylvindoline 4-O-acetyltransferase from Catharanthus roseus. Archives of Biochemistry and Biophysics, 279(2), 370-376. View Source
- [3] Fahn, W., Gundlach, H., Deus-Neumann, B., & Stöckigt, J. (1985). Late enzymes of vindoline biosynthesis. Acetyl-CoA: 17-O-deacetylvindoline 17-O-acetyl-transferase. Plant Cell Reports, 4(6), 333-336. View Source
